molecular formula C17H18O4S B5831264 benzyl 3-[(4-methylphenyl)sulfonyl]propanoate

benzyl 3-[(4-methylphenyl)sulfonyl]propanoate

Cat. No. B5831264
M. Wt: 318.4 g/mol
InChI Key: NVGAVEIFMJRLQQ-UHFFFAOYSA-N
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Description

Benzyl 3-[(4-methylphenyl)sulfonyl]propanoate is a chemical compound that belongs to the class of sulfonyl-containing compounds. This compound has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of benzyl 3-[(4-methylphenyl)sulfonyl]propanoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
Benzyl 3-[(4-methylphenyl)sulfonyl]propanoate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines in vitro. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of benzyl 3-[(4-methylphenyl)sulfonyl]propanoate is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one of the limitations is that it has not been extensively studied in vivo. Therefore, its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for the study of benzyl 3-[(4-methylphenyl)sulfonyl]propanoate. One direction is to study its potential as an anti-inflammatory agent in vivo. Another direction is to study its potential as an inhibitor of cancer cell growth in vivo. Additionally, the potential toxicity and side effects of this compound need to be studied in greater detail.

Synthesis Methods

Benzyl 3-[(4-methylphenyl)sulfonyl]propanoate can be synthesized by reacting 4-methylbenzenesulfonyl chloride with benzyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, and the product is obtained in good yield.

Scientific Research Applications

Benzyl 3-[(4-methylphenyl)sulfonyl]propanoate has been used in various scientific research studies. One of the major applications is in the field of medicinal chemistry. This compound has been shown to have potential as an anti-inflammatory agent. It has also been studied for its potential to inhibit the growth of cancer cells.

properties

IUPAC Name

benzyl 3-(4-methylphenyl)sulfonylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4S/c1-14-7-9-16(10-8-14)22(19,20)12-11-17(18)21-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGAVEIFMJRLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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